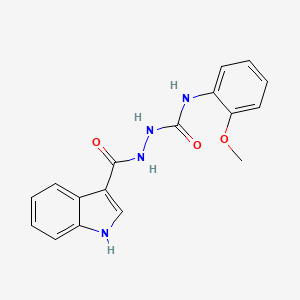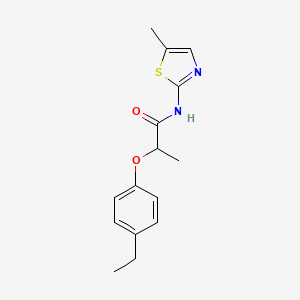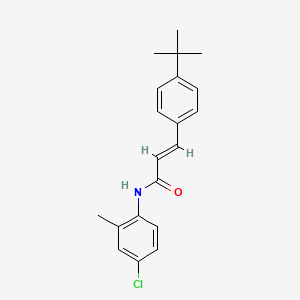![molecular formula C18H20Cl2N2O2S B4615404 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4615404.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine" typically involves multiple steps, including reactions such as nucleophilic substitution, amidation, and sulfonation. For example, the synthesis of related piperazine derivatives has been reported through reactions involving key intermediate steps, such as the coupling of piperazine with various sulfonyl chlorides or nitrophenyl compounds under controlled conditions (Wang et al., 2004). These syntheses highlight the importance of precise reactant selection and reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by intramolecular and intermolecular interactions that influence their stability and reactivity. For instance, structures related to the target compound exhibit weak intramolecular hydrogen bonding, which can affect their crystal packing and, consequently, their physical properties (Coupar et al., 1996). These molecular interactions are crucial for understanding the compound's behavior in different environments.
Chemical Reactions and Properties
The reactivity of "1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine" and its derivatives towards various reagents can reveal insights into its chemical properties. Piperazine cores, when functionalized with sulfonyl and chlorophenyl groups, participate in reactions that are foundational in developing pharmaceuticals and other applications. The presence of sulfonyl and chlorophenyl groups can influence the compound's acidity, basicity, and potential for further substitution reactions, reflecting its versatility in chemical synthesis.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure of the compound. For example, derivatives of piperazine with specific substitutions have been shown to form crystalline structures with distinct packing patterns, affecting their solubility and thermal stability (Arbi et al., 2017). These properties are crucial for the compound's application in material science and drug formulation.
Aplicaciones Científicas De Investigación
Biological Screening and Applications
A study by Khan et al. (2019) on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide revealed significant antibacterial, antifungal, and anthelmintic activities. Additionally, these compounds were investigated for their potential in latent fingerprint analysis, showcasing their versatility beyond pharmaceutical applications (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Receptor Antagonism and Radioligand Binding
Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, identifying potent adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. This research highlights the chemical's role in the development of new therapeutic agents targeting specific receptors (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).
Polymer Synthesis
Yan and Gao (2000) explored a novel strategy for synthesizing hyperbranched polymers using commercially available monomers, including 1-(2-aminoethyl)piperazine, to create hyperbranched polysulfone-amine with multiamino groups. This research demonstrates the application of such chemical structures in the field of materials science, offering insights into the synthesis of water-soluble and organically soluble polymers with potential uses in various industries (Yan & Gao, 2000).
Propiedades
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(3-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-13-11-18(14(2)10-17(13)20)25(23,24)22-8-6-21(7-9-22)16-5-3-4-15(19)12-16/h3-5,10-12H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGDEODTIUZHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4615323.png)
![3-(2-chloro-6-fluorophenyl)-N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B4615342.png)
![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615349.png)
![2-(3-fluorophenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4615357.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4615365.png)
![2-methoxyethyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B4615368.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615376.png)


![N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4615411.png)
![1-ethyl-5,7-dimethyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4615415.png)
![6-(2-chlorobenzyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4615418.png)

![4-(4-ethoxyphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4615432.png)